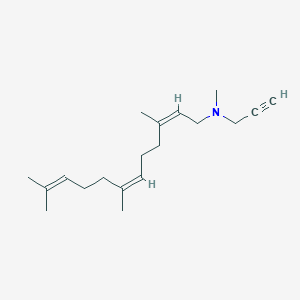
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the propynyl group, followed by a series of selective hydrogenation and dehydrogenation steps to achieve the desired double bond configuration. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Industrial methods often focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and the study of biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-N,3,7,11-Tetramethyl-2,6,10-dodecatrien-1-amine: Lacks the propynyl group, resulting in different chemical properties and reactivity.
(E,E)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine: Has a different configuration of double bonds, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the propynyl group and the specific (Z,Z) configuration of the double bonds make (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine unique
Properties
CAS No. |
55436-71-0 |
|---|---|
Molecular Formula |
C19H31N |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(2Z,6Z)-N,3,7,11-tetramethyl-N-prop-2-ynyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C19H31N/c1-7-15-20(6)16-14-19(5)13-9-12-18(4)11-8-10-17(2)3/h1,10,12,14H,8-9,11,13,15-16H2,2-6H3/b18-12-,19-14- |
InChI Key |
LGXNHBTVFPAZSF-QANBDDIOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CN(C)CC#C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN(C)CC#C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


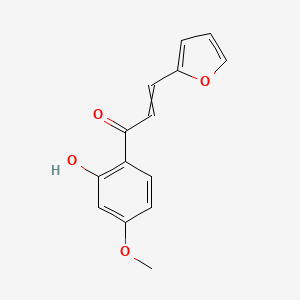
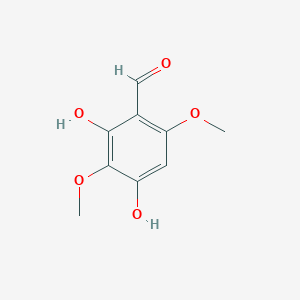
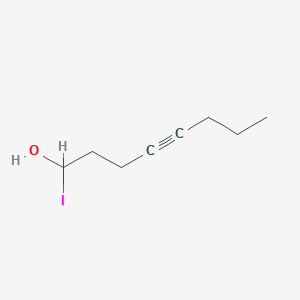
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
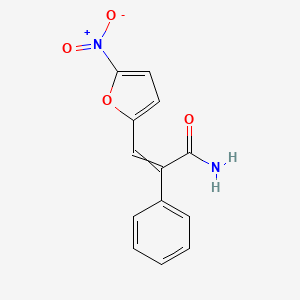
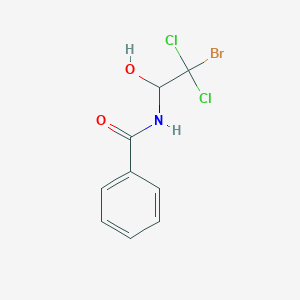
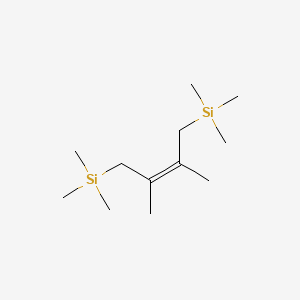
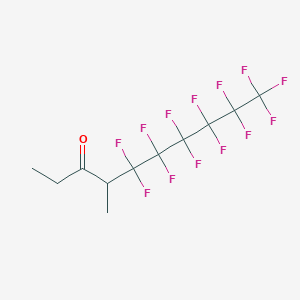
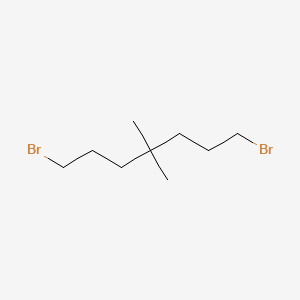
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
